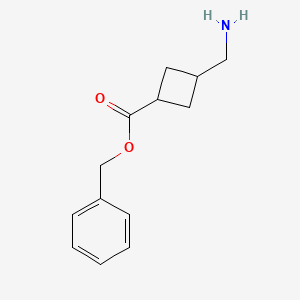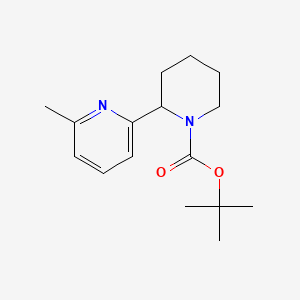
4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine is a heterocyclic organic compound containing a piperidine ring and a sulfonamide group. Its molecular weight is 255.34 g/mol. The compound’s chemical structure is represented as:
Smiles: C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)N
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine, followed by reduction of the nitro group to yield the desired product.
Reaction Conditions::Step 1: Formation of 4-nitrobenzenesulfonyl chloride:
Step 2: Piperidine substitution:
Step 3: Reduction:
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group is a key step in its synthesis.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Scientific Research Applications
This compound finds applications in:
Medicine: It may serve as a building block for designing bioactive molecules, especially in drug discovery.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: It could be used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways.
Comparison with Similar Compounds
While 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine is unique due to its sulfonamide and piperidine moieties, similar compounds include other sulfonamides, piperidine derivatives, and heterocyclic structures.
Remember that this compound’s potential lies not only in its structure but also in its versatility across scientific disciplines. Researchers continue to explore its applications and mechanisms, making it an intriguing subject for further investigation
Properties
Molecular Formula |
C11H17N3O2S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
4-piperidin-1-ylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H17N3O2S/c12-10-5-4-9(8-11(10)13)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2 |
InChI Key |
GTKCKQHQOLUNGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid](/img/structure/B13010132.png)
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13010136.png)
![tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13010147.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13010149.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile](/img/structure/B13010156.png)



![Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13010184.png)
![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13010190.png)
![3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13010208.png)

![tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B13010213.png)
